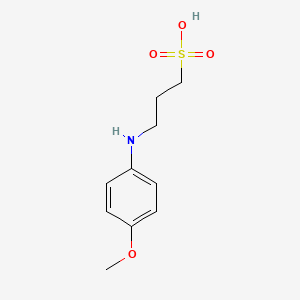![molecular formula C14H18NO2P B14651089 3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione CAS No. 54019-03-3](/img/structure/B14651089.png)
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione typically involves the following steps:
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with ammonia or primary amines under controlled conditions.
Introduction of Phosphanylidene Group: The phosphanylidene group is introduced through a reaction involving diethyl phenylphosphonite and the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles; reactions are carried out under specific conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing original substituents.
Wissenschaftliche Forschungsanwendungen
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinimide: A structurally related compound with a pyrrolidine-2,5-dione core but lacking the phosphanylidene group.
Maleimide: Another related compound with a similar core structure but different substituents.
Uniqueness
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione is unique due to the presence of the phosphanylidene group, which imparts distinct chemical properties and potential applications not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54019-03-3 |
|---|---|
Molekularformel |
C14H18NO2P |
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
3-[diethyl(phenyl)-λ5-phosphanylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H18NO2P/c1-3-18(4-2,11-8-6-5-7-9-11)12-10-13(16)15-14(12)17/h5-9H,3-4,10H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
UWTMPGSBQKMCEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=C1CC(=O)NC1=O)(CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


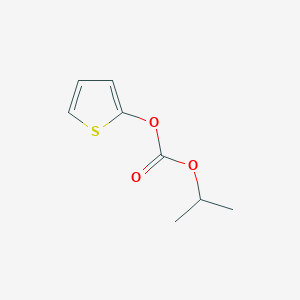
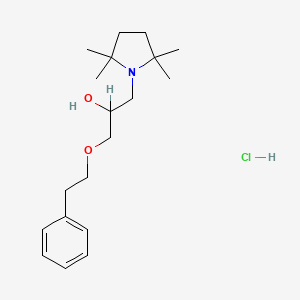
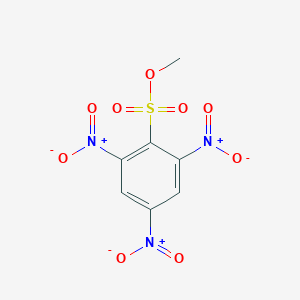
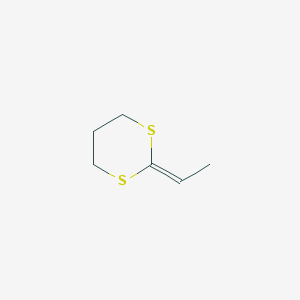
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)

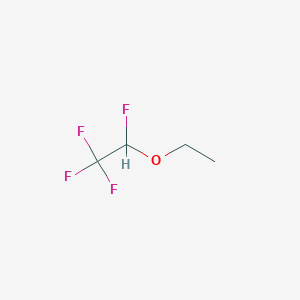
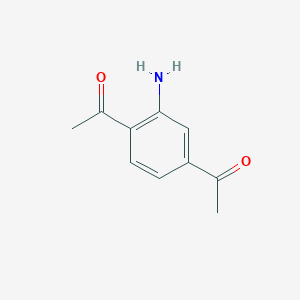
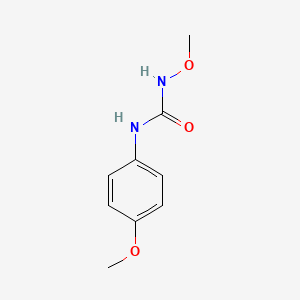

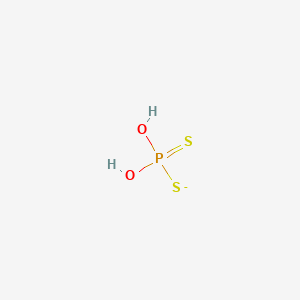
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
